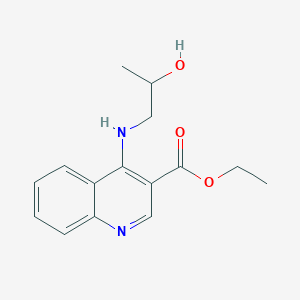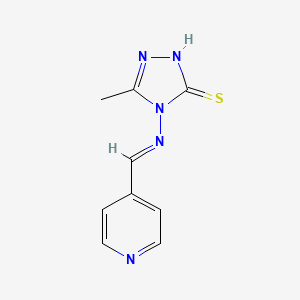![molecular formula C21H20N2O3 B7743736 Ethyl 4-[(4-acetylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B7743736.png)
Ethyl 4-[(4-acetylphenyl)amino]-8-methylquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV006250 is a compound that has been studied for its potential antimalarial properties. It is part of the Malaria Box, a collection of compounds provided by the Medicines for Malaria Venture to facilitate research into new antimalarial drugs . This compound has shown promising activity against malaria parasites, making it a subject of interest in the field of medicinal chemistry.
Preparation Methods
The synthesis of MMV006250 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as condensation, cyclization, and functional group transformations. The reaction conditions often involve the use of specific solvents, catalysts, and temperature controls to achieve the desired product with high purity and yield .
Industrial production methods for MMV006250 would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure consistency and efficiency in large-scale production. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance the production process.
Chemical Reactions Analysis
MMV006250 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles such as hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MMV006250 may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the mechanisms of antimalarial drugs and their interactions with biological targets.
Biology: Research has focused on understanding how MMV006250 affects the life cycle of malaria parasites and its potential to inhibit their growth.
Medicine: The compound is being investigated for its potential use as a therapeutic agent in the treatment of malaria. Studies have shown that it can effectively reduce the parasite load in infected individuals.
Industry: MMV006250 may have applications in the development of new antimalarial drugs and other pharmaceuticals.
Mechanism of Action
The mechanism of action of MMV006250 involves its interaction with specific molecular targets within the malaria parasite. It is believed to inhibit key enzymes and pathways that are essential for the parasite’s survival and replication. This includes disrupting the synthesis of nucleic acids and proteins, leading to the death of the parasite . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to rapidly clear parasites from the bloodstream has been well-documented.
Comparison with Similar Compounds
MMV006250 can be compared with other antimalarial compounds such as chloroquine, artemisinin, and mefloquine. While these compounds share some similarities in their mechanisms of action, MMV006250 is unique in its chemical structure and specific targets within the parasite. This uniqueness makes it a valuable addition to the arsenal of antimalarial drugs, offering potential advantages in terms of efficacy and resistance management .
Similar compounds include:
Chloroquine: A widely used antimalarial drug that targets the parasite’s ability to detoxify heme.
Artemisinin: A potent antimalarial compound that generates reactive oxygen species within the parasite.
Mefloquine: An antimalarial drug that disrupts the parasite’s membrane function.
MMV006250’s distinct chemical structure and mode of action provide a complementary approach to these existing drugs, potentially enhancing the overall effectiveness of malaria treatment strategies.
Properties
IUPAC Name |
ethyl 4-(4-acetylanilino)-8-methylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-4-26-21(25)18-12-22-19-13(2)6-5-7-17(19)20(18)23-16-10-8-15(9-11-16)14(3)24/h5-12H,4H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBPMTNLYMLYAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] (E)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7743665.png)
![[4-oxo-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-7-yl] (E)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7743671.png)

![Ethyl 4-cyano-5-[[2-(2,5-dimethylphenoxy)acetyl]amino]-3-methylthiophene-2-carboxylate](/img/structure/B7743694.png)
![3-[(3-Ethoxycarbonylquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7743707.png)
![3-[(3-Ethoxycarbonylquinolin-4-yl)amino]-4-methylbenzoic acid;hydrochloride](/img/structure/B7743711.png)

![Ethyl 4-[(3-hydroxyphenyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B7743718.png)
![4-[(3-Ethoxycarbonylbenzo[h]quinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7743723.png)
![Ethyl 4-[(2-hydroxypropyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B7743730.png)
![Ethyl 4-[(4-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B7743747.png)

![4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione](/img/structure/B7743759.png)

